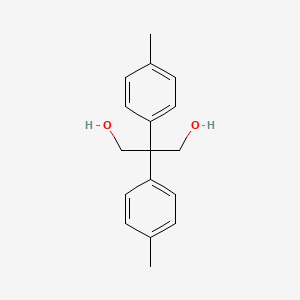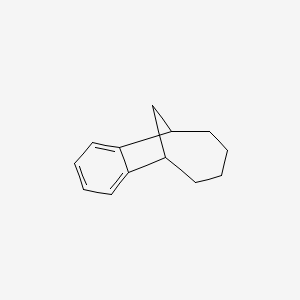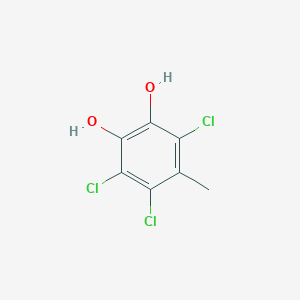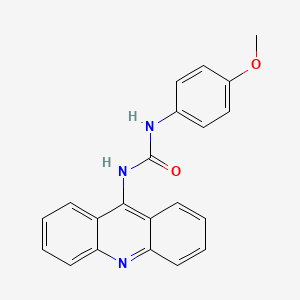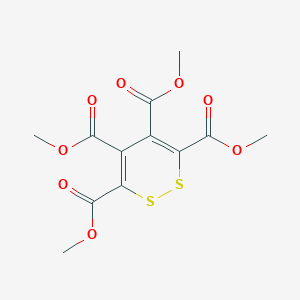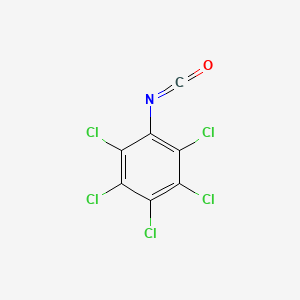
1,2,3,4,5-Pentachloro-6-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-6-isocyanatobenzene is a chlorinated aromatic compound with the molecular formula C7Cl5NO It is characterized by the presence of five chlorine atoms and an isocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-isocyanatobenzene can be synthesized through the chlorination of benzene derivatives followed by the introduction of an isocyanate group. One common method involves the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting pentachlorobenzene is then reacted with phosgene (COCl2) to introduce the isocyanate group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes followed by phosgenation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and chlorine gas.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentachloro-6-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of pentachlorophenol.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Reduction Reactions: The compound can be reduced to form pentachloroaniline.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols.
Catalysts: Iron(III) chloride for chlorination, and various catalysts for reduction reactions.
Solvents: Organic solvents such as dichloromethane and toluene.
Major Products
Pentachlorophenol: Formed through nucleophilic substitution.
Ureas and Carbamates: Formed through addition reactions with amines and alcohols.
Pentachloroaniline: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-6-isocyanatobenzene has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-pentachloro-6-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of various derivatives. The chlorine atoms on the benzene ring can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1,2,3,4,5-Pentachloro-6-isocyanatobenzene can be compared with other chlorinated benzene derivatives:
Pentachloronitrobenzene: Similar in structure but contains a nitro group instead of an isocyanate group. It is used as a fungicide and has different reactivity.
Pentachlorophenol: Contains a hydroxyl group instead of an isocyanate group. It is used as a pesticide and wood preservative.
Pentachloroaniline: Contains an amino group instead of an isocyanate group. It is used in the synthesis of dyes and other chemicals.
Propiedades
Número CAS |
29173-60-2 |
|---|---|
Fórmula molecular |
C7Cl5NO |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-isocyanatobenzene |
InChI |
InChI=1S/C7Cl5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 |
Clave InChI |
XYUCULXRVSQDCG-UHFFFAOYSA-N |
SMILES canónico |
C(=NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


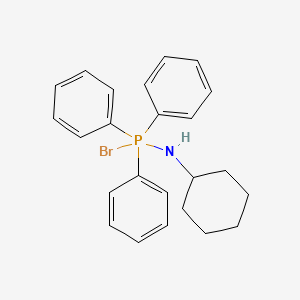
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
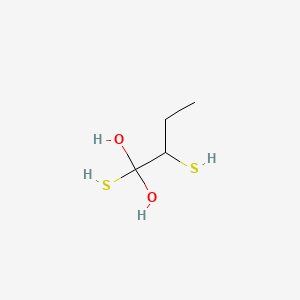
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
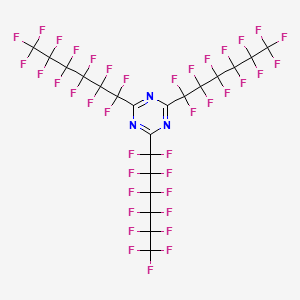
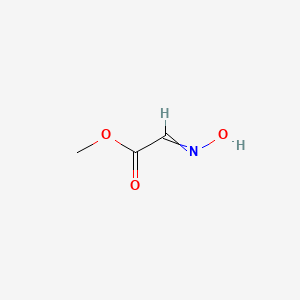
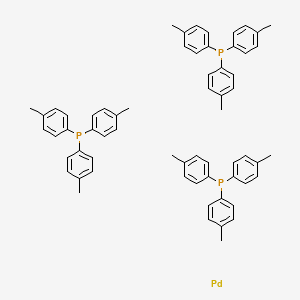
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
